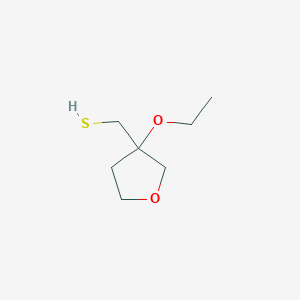
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxaziridine ring, a phenyl group, and a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in organic synthesis.
Preparation Methods
The synthesis of 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide typically involves the reaction of an appropriate precursor with an oxidizing agent. One common method involves the use of a phenyl-substituted amine and a prop-2-ynyl halide, followed by cyclization to form the oxaziridine ring. The reaction conditions often require a base, such as sodium hydroxide, and an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to facilitate the formation of the oxaziridine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are highly reactive intermediates.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The phenyl and prop-2-ynyl groups can undergo substitution reactions, often facilitated by the presence of a catalyst or under specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include a range of nitrogen-containing heterocycles and substituted aromatic compounds.
Scientific Research Applications
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: It is used in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide involves its ability to form reactive intermediates, such as oxaziridinium ions, which can interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the modification of biological molecules, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide include other oxaziridines and nitrogen-containing heterocycles. For example:
3-Phenyl-2-oxaziridinecarboxamide: Lacks the prop-2-ynyl group but shares the oxaziridine and phenyl moieties.
N-Prop-2-ynyl-2-oxaziridinecarboxamide: Similar structure but without the phenyl group.
Phenyl-substituted aziridines: These compounds have a similar three-membered ring structure but differ in their nitrogen substitution patterns.
Properties
IUPAC Name |
3-phenyl-N-prop-2-ynyloxaziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-8-12-11(14)13-10(15-13)9-6-4-3-5-7-9/h1,3-7,10H,8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDJJKCOCJXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089058-15-9 |
Source


|
| Record name | 3-phenyl-N-(prop-2-yn-1-yl)oxaziridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2559108.png)
![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)
![4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2559113.png)

![3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559116.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2559119.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
![N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)
![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)
![2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2559129.png)
